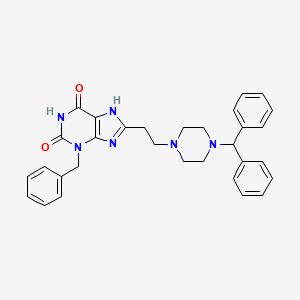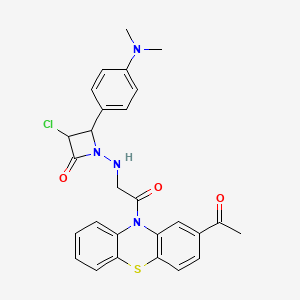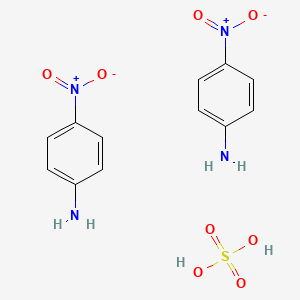
4-nitroaniline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroaniline is an organic compound with the formula C6H6N2O2. It is a yellow solid and one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and corrosion inhibitors . When combined with sulfuric acid, it undergoes a series of reactions that are significant in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitroaniline is produced industrially via the amination of 4-nitrochlorobenzene:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
In the laboratory, 4-nitroaniline can be synthesized from aniline through a multi-step process involving protection of the amino group, nitration, and subsequent deprotection . The key step in this reaction sequence is an electrophilic aromatic substitution to install the nitro group para to the amino group .
Chemical Reactions Analysis
Types of Reactions
4-Nitroaniline undergoes various chemical reactions, including:
Diazotization: This reaction allows access to 1,4-dinitrobenzene and nitrophenylarsonic acid.
Reaction with Phosgene: Converts 4-nitroaniline to 4-nitrophenyl isocyanate.
Dehydration and Polymerization: When heated with sulfuric acid, it dehydrates and polymerizes explosively into a rigid foam.
Common Reagents and Conditions
Diazotization: Typically involves sodium nitrite and hydrochloric acid.
Phosgene Reaction: Requires phosgene gas.
Dehydration and Polymerization: Requires concentrated sulfuric acid and heat.
Major Products
- 1,4-Dinitrobenzene
- Nitrophenylarsonic Acid
- 4-Nitrophenyl Isocyanate
- Rigid Foam (from polymerization with sulfuric acid)
Scientific Research Applications
4-Nitroaniline is used extensively in scientific research, particularly in the synthesis of azo dyes. For example, it is used to synthesize dyes such as 4-(4-nitrophenylazo) salicylic acid and 4-(4-nitrophenylazo) catechol . These dyes are applied in textile coloration and have been studied for their removal from wastewater using environmentally friendly adsorbents . Additionally, 4-nitroaniline is a precursor to p-phenylenediamine, an important component in dye manufacturing .
Mechanism of Action
The mechanism of action of 4-nitroaniline involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is introduced para to the amino group, which can then participate in further chemical transformations. When heated with sulfuric acid, 4-nitroaniline dehydrates and polymerizes, forming a rigid foam. This reaction is utilized in demonstrations such as the carbon snake experiment .
Comparison with Similar Compounds
4-Nitroaniline is one of three isomers of nitroaniline, the others being 2-nitroaniline and 3-nitroaniline. Compared to its isomers, 4-nitroaniline is unique due to its para-substitution pattern, which influences its reactivity and applications. For instance, 4-nitroaniline is more commonly used in dye synthesis compared to its ortho and meta isomers .
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitrophenol
- 4-Nitrotoluene
- 4-Nitroanisole
Properties
CAS No. |
38013-32-0 |
|---|---|
Molecular Formula |
C12H14N4O8S |
Molecular Weight |
374.33 g/mol |
IUPAC Name |
4-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-1-3-6(4-2-5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4) |
InChI Key |
HTKORMPTXAKMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].OS(=O)(=O)O |
Related CAS |
100-01-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


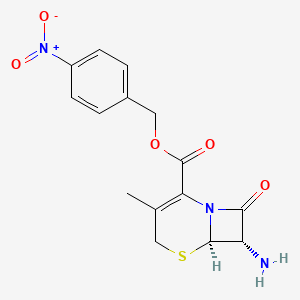

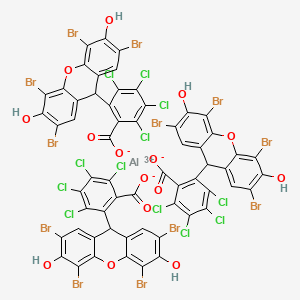
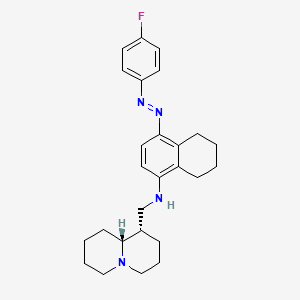

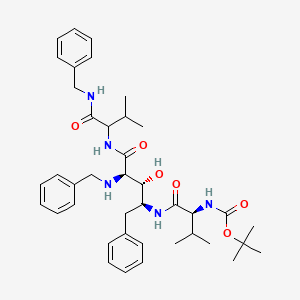
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
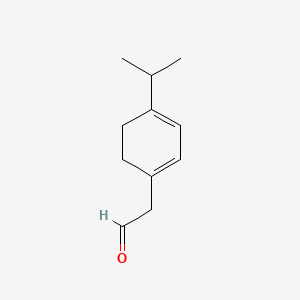
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
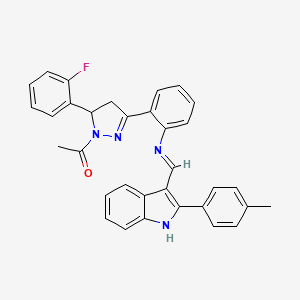
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)

